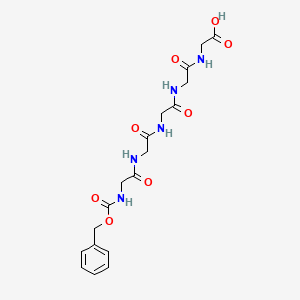
1,1,1-Trifluoro-2-octanol
Overview
Description
1,1,1-Trifluoro-2-octanol is a chemical compound with the linear formula CF3(CH(OH)(CH2)5CH3 . It has a molecular weight of 184.20 .
Synthesis Analysis
The resolution of this compound has been achieved by encapsulating lipase from Pseudomonas sp. in stacked silica nanoparticles . The effects of reaction conditions such as solvent, temperature, water activity, and type of acyl donor were investigated . The encapsulated lipase exhibited better performance under optimum conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a chain of eight carbon atoms, with three fluorine atoms attached to the second carbon atom, and a hydroxyl group also attached to the second carbon atom .Chemical Reactions Analysis
Lipase from Pseudomonas sp. was used for the resolution of this compound . The effects of reaction conditions, such as solvent, temperature, water activity, and type of acyl donor were investigated .Physical And Chemical Properties Analysis
This compound has a density of 1.05 g/mL at 25 °C and a boiling point of 170 °C . It has a refractive index of n20/D 1.384 .Scientific Research Applications
Synthesis and Liquid Crystal Research
1,1,1-Trifluoro-2-octanol has been utilized in the synthesis of optically pure alkanols through lipase-catalyzed acylation. This process is significant in producing components for liquid crystal compounds, which are known for their remarkable ferroelectric liquid crystal (FLC) characteristics (Hamada et al., 1996).
Fluorine Compound Synthesis
The compound has been involved in the synthesis of fluorine compounds using Grignard reactions. An unusual reaction of 2-bromo-2-chloro-1,1,1-trifluoroethane with ketones, in the presence of magnesium, led to the formation of different fluorine compounds, indicating its role in complex chemical reactions (Takagi et al., 1992).
Photochemical Studies
Research has shown that this compound can be used in photochemically initiated reactions, such as the addition of 2-propanol to trifluoroethylene. This process results in various trifluoroethylene oligomers, demonstrating its utility in photochemical synthesis (Fikar et al., 1996).
Physiological and Environmental Studies
The compound has been studied for its physiological and environmental implications. For instance, its uptake via inhalation and its pharmacokinetic behavior have been analyzed in rat models, providing insights into its interaction with biological systems (Loizou et al., 1996).
Liquid-Liquid Equilibrium Studies
This compound is also involved in studies of liquid-liquid equilibrium, particularly in mixtures with cholinum-based ionic liquids. These studies are crucial for understanding the solubility and phase behavior of such mixtures in different temperatures and compositions (Costa et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It has been used in biochemical research , suggesting that it may interact with various biological targets.
Mode of Action
The exact mode of action of 1,1,1-Trifluoro-2-octanol remains elusive . It is suggested that this compound operates as a Lewis acid, effectively coordinating with various nucleophiles .
properties
IUPAC Name |
1,1,1-trifluorooctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAIBHXNHIEDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883239 | |
| Record name | 2-Octanol, 1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
453-43-0 | |
| Record name | 1,1,1-Trifluoro-2-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octanol, 1,1,1-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Trifluoro-2-octanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Octanol, 1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Octanol, 1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluorooctan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Chloro-1H-benzo[cd]indol-2-one](/img/structure/B1607050.png)






